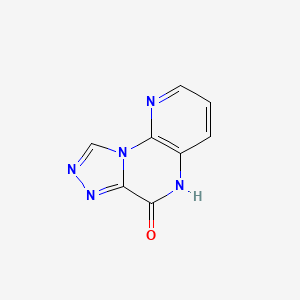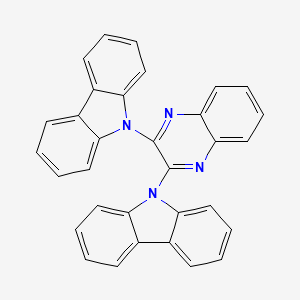
2,3-Di(9H-carbazol-9-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di(9H-carbazol-9-yl)quinoxaline is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(9H-carbazol-9-yl)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 9H-carbazole in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
2,3-Di(9H-carbazol-9-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen or alkyl groups into the carbazole moieties.
科学的研究の応用
2,3-Di(9H-carbazol-9-yl)quinoxaline has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent optoelectronic properties.
Photovoltaic Devices: Employed in the development of organic photovoltaic cells for solar energy conversion.
Biosensors: Utilized in the fabrication of biosensors due to its good charge transport properties.
Electroluminescent Devices: Applied in electroluminescent devices for display technologies.
作用機序
The mechanism of action of 2,3-Di(9H-carbazol-9-yl)quinoxaline in its applications is primarily based on its ability to transport charge efficiently. The compound’s molecular structure allows for effective conjugation and charge delocalization, which is crucial for its performance in electronic and optoelectronic devices . The carbazole moieties play a significant role in enhancing the compound’s charge transport properties and stability.
類似化合物との比較
Similar Compounds
3,3′-Di(9H-carbazol-9-yl)-5-cyano-1,1′-biphenyl: Known for its use in blue OLEDs.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in organic electronics.
3,6-Di-tert-butyl-9-(4-aminophenyl)carbazole: Utilized in various optoelectronic applications.
Uniqueness
2,3-Di(9H-carbazol-9-yl)quinoxaline is unique due to its specific molecular structure, which combines the properties of quinoxaline and carbazole. This combination results in a compound with enhanced optoelectronic properties, making it particularly suitable for applications in advanced electronic and photonic devices.
特性
分子式 |
C32H20N4 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
9-(3-carbazol-9-ylquinoxalin-2-yl)carbazole |
InChI |
InChI=1S/C32H20N4/c1-7-17-27-21(11-1)22-12-2-8-18-28(22)35(27)31-32(34-26-16-6-5-15-25(26)33-31)36-29-19-9-3-13-23(29)24-14-4-10-20-30(24)36/h1-20H |
InChIキー |
GFRQREDNENEJNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC5=CC=CC=C5N=C4N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


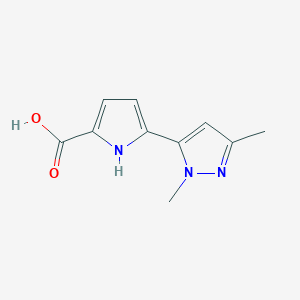
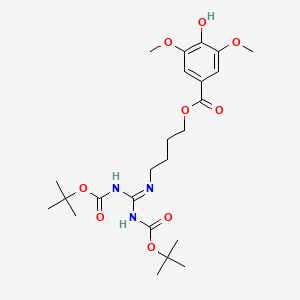
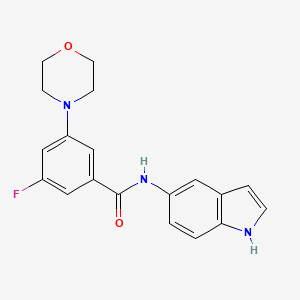

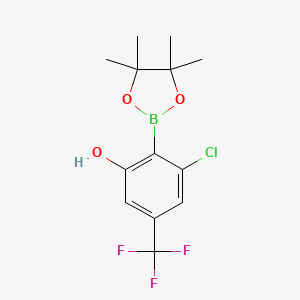
![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
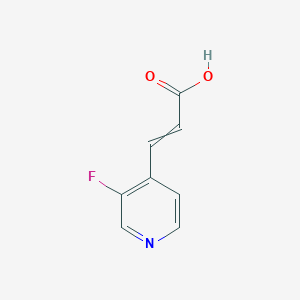

![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
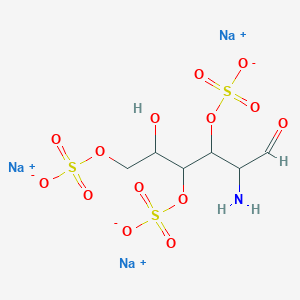
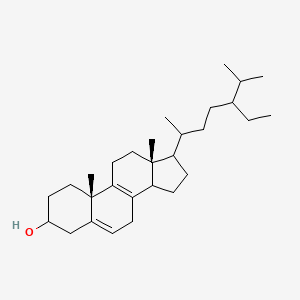
![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

